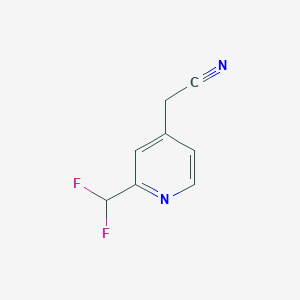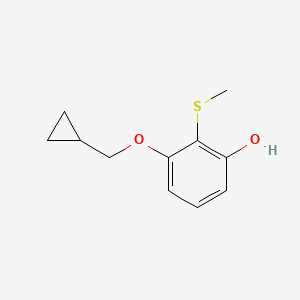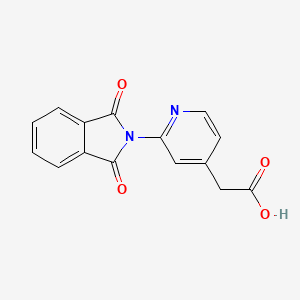
2-(Difluoromethyl)pyridine-4-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)pyridine-4-acetonitrile is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to an acetonitrile group. The unique structural features of this compound make it a valuable compound for various applications in medicinal chemistry, agrochemicals, and material sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the transition metal-free difluoromethylation using ethyl bromodifluoroacetate as the fluorine source . The process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)pyridine-4-acetonitrile may involve large-scale difluoromethylation processes that utilize readily available reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)pyridine-4-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include difluoromethylated pyridine derivatives, primary amines, and substituted pyridines, depending on the type of reaction and reagents used.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)pyridine-4-acetonitrile has a wide range of applications in scientific research:
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)pyridine-4-acetonitrile involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways of bacteria, thereby inhibiting biofilm formation and reducing virulence . The difluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a potent bioactive molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-Difluoromethylpyridine: A closely related compound with similar bioisosteric properties.
4-(Trifluoromethyl)pyridine: Another fluorinated pyridine derivative used in various chemical applications.
Uniqueness
2-(Difluoromethyl)pyridine-4-acetonitrile stands out due to its specific combination of the difluoromethyl and acetonitrile groups, which confer unique physicochemical properties. These properties include enhanced lipophilicity, bioavailability, and metabolic stability, making it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C8H6F2N2 |
|---|---|
Peso molecular |
168.14 g/mol |
Nombre IUPAC |
2-[2-(difluoromethyl)pyridin-4-yl]acetonitrile |
InChI |
InChI=1S/C8H6F2N2/c9-8(10)7-5-6(1-3-11)2-4-12-7/h2,4-5,8H,1H2 |
Clave InChI |
IHWMRQVNGXHHAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1CC#N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Trifluoromethyl)cyclopropyl]hydrazine](/img/structure/B14850424.png)












